Bzl,ME-D-ala-ome hcl

説明

BenchChem offers high-quality Bzl,ME-D-ala-ome hcl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bzl,ME-D-ala-ome hcl including the price, delivery time, and more detailed information at info@benchchem.com.

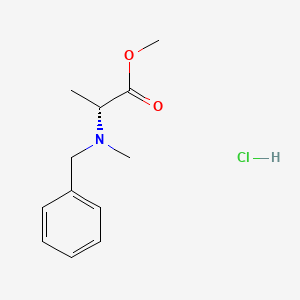

Structure

3D Structure of Parent

特性

IUPAC Name |

methyl (2R)-2-[benzyl(methyl)amino]propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c1-10(12(14)15-3)13(2)9-11-7-5-4-6-8-11;/h4-8,10H,9H2,1-3H3;1H/t10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZBCEVICCCLGHO-HNCPQSOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)N(C)CC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)OC)N(C)CC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of Bzl,ME-D-ala-ome hcl

Technical Guide: -Benzyl- -Methyl-D-Alanine Methyl Ester Hydrochloride

(Bzl,Me-D-Ala-OMe[1][2][3]·HCl)

Executive Summary

-Benzyl-This guide details the physicochemical properties, synthesis pathways, and handling protocols for this compound, designed for researchers in medicinal chemistry and peptide synthesis.

Chemical Identity & Physical Properties[4]

The compound is the hydrochloride salt of the

Structural Specifications

| Property | Detail |

| IUPAC Name | Methyl (2R)-2-[benzyl(methyl)amino]propanoate hydrochloride |

| Common Name | Bzl,Me-D-Ala-OMe[1][2][3][4][5]·HCl |

| CAS Number | 168292-71-5 |

| Molecular Formula | |

| Molecular Weight | 243.73 g/mol (Salt); 207.27 g/mol (Free Base) |

| Stereochemistry | D-Isomer (R-configuration at |

| Solubility | Soluble in water, methanol, DMSO, DMF; sparingly soluble in non-polar solvents. |

| Appearance | White to off-white crystalline powder |

Chemical Structure Visualization

The following diagram illustrates the connectivity and stereochemistry of the free base form.

[8]

Synthesis & Preparation Protocols

The synthesis of

Recommended Synthetic Pathway

Mechanism: Reductive Amination (Stepwise) Starting Material: H-D-Ala-OMe·HCl

-

Mono-benzylation: Reaction with benzaldehyde forms the Schiff base, which is reduced in situ to the secondary amine.

-

N-Methylation: The secondary amine is reacted with formaldehyde and a reducing agent to install the methyl group.

Detailed Experimental Protocol

Note: All steps must be performed under an inert atmosphere (

Step 1: Preparation of

-

Dissolve H-D-Ala-OMe·HCl (10 mmol) in dry DCM (50 mL).

-

Add Triethylamine (10 mmol) to liberate the free amine. Stir for 10 min.

-

Add Benzaldehyde (10.5 mmol) and stir for 30 min to form the imine.

-

Add Sodium Triacetoxyborohydride (

, 14 mmol) portion-wise. -

Stir at Room Temperature (RT) for 4-16 hours. Monitor by TLC.

-

Quench with saturated

, extract with DCM, dry over

Step 2:

-

Dissolve the crude

-benzyl intermediate in Methanol (30 mL). -

Add Formaldehyde (37% aq. solution, 50 mmol).

-

Add Sodium Cyanoborohydride (

, 15 mmol). Caution: Toxic. -

Adjust pH to ~6 with acetic acid if necessary to catalyze the reaction.

-

Stir at RT for 12 hours.

-

Workup: Evaporate methanol, dissolve residue in EtOAc, wash with water and brine.

Step 3: Salt Formation

-

Dissolve the purified free base oil in dry diethyl ether.

-

Add 4M HCl in Dioxane dropwise at 0°C.

-

Collect the white precipitate by filtration and dry under high vacuum.

Applications in Drug Discovery

This compound is utilized primarily for its ability to modify the physicochemical profile of peptide-based drugs.

-

Proteolytic Stability: The

-methylation and bulky -

Conformational Constraint:

-alkylation restricts the -

Lipophilicity: The benzyl group increases the

of the molecule, potentially improving blood-brain barrier (BBB) penetration for CNS-active analogs.

Analytical Characterization

To validate the identity of Bzl,Me-D-Ala-OMe·HCl, the following spectral signals are diagnostic:

-

1H NMR (DMSO-d6, 400 MHz):

- 7.30–7.50 (m, 5H, Ph -H): Aromatic protons from the benzyl group.

- 3.80–4.20 (m, 2H, N-CH2 -Ph): Benzylic protons, often appear as an AB quartet due to the chiral center proximity.

- 3.65 (s, 3H, O-CH3 ): Methyl ester singlet.

-

3.50 (q, 1H,

- 2.60 (s, 3H, N-CH3 ): N-methyl singlet (distinctive shift).

-

1.35 (d, 3H,

-

Mass Spectrometry (ESI):

-

Positive Mode (

): Calculated

-

Handling & Safety

-

Hazards: The compound is an irritant to eyes, respiratory system, and skin. The free base synthesis involves toxic reducing agents (

). -

Storage: Hygroscopic. Store at -20°C in a sealed container with desiccant.

-

Disposal: Dispose of as hazardous chemical waste, particularly due to potential cyanide residuals from the synthesis step.

References

-

Chemical Identity & Catalog Data: N-Benzyl-N-methyl-D-alanine methyl ester hydrochloride (CAS 168292-71-5). BLD Pharm. Link

-

General Synthesis of N-Methyl Amino Acids: Aurelio, L., et al. (2004). Synthetic Preparation of N-Methyl-α-amino Acids. Chemical Reviews. Link

-

Reductive Amination Protocols: Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. Link

-

Peptide Backbone Modification: Sagan, S., et al. (2004). N-Methylated peptide-based drug discovery. Current Medicinal Chemistry. Link

Sources

- 1. BZL-D-ALA-OME HCL CAS#: 95071-12-8 [amp.chemicalbook.com]

- 2. 106910-85-4|(R)-Ethyl 4-benzylmorpholine-3-carboxylate|BLD Pharm [bldpharm.com]

- 3. 121440-91-3|(R)-Methyl 2-(benzylamino)-2-phenylacetate|BLD Pharm [bldpharm.com]

- 4. N-BENZYL-N-METHYL-D-ALANINE METHYL ESTER HYDROCHLORIDE | 168292-71-5 [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. researchmgt.monash.edu [researchmgt.monash.edu]

The Strategic Incorporation of N-benzyl-N-methyl-D-alanine in Peptidomimetic Design: A Technical Guide

Abstract

The rational design of peptidomimetics is a cornerstone of modern drug discovery, aiming to overcome the inherent limitations of native peptides, such as poor metabolic stability and low bioavailability. A key strategy in this endeavor is the site-specific incorporation of non-proteinogenic amino acids. This technical guide provides an in-depth exploration of N-benzyl-N-methyl-D-alanine, a triply modified amino acid, as a powerful tool for modulating the conformational and pharmacological properties of peptides. We will dissect the synthetic rationale, the profound impact on proteolytic stability and conformational dynamics, and the strategic application of this unique building block in the design of potent and stable peptide-based therapeutics, with a particular focus on G-protein coupled receptor (GPCR) ligands.

Introduction: The Peptidomimetic Imperative

Peptides are exquisite signaling molecules, demonstrating high potency and selectivity for their biological targets. However, their therapeutic potential is often hampered by rapid degradation by proteases and poor membrane permeability. Peptidomimetic chemistry seeks to address these challenges by introducing targeted modifications that retain or enhance biological activity while improving drug-like properties. The incorporation of N-alkylated and D-amino acids are two of the most effective strategies to achieve these goals. N-benzyl-N-methyl-D-alanine combines three key modifications in a single residue:

-

D-Stereochemistry: The use of a D-amino acid in place of its natural L-enantiomer can render peptide bonds resistant to cleavage by most endogenous proteases, which are stereospecific for L-amino acids.

-

N-Methylation: The addition of a methyl group to the amide nitrogen removes the hydrogen bond donor, which can increase membrane permeability.[1] It also introduces steric hindrance, further shielding the adjacent peptide bond from enzymatic degradation and restricting the conformational flexibility of the peptide backbone.[1][2]

-

N-Benzylation: The bulky benzyl group provides an even greater steric shield and significantly increases the lipophilicity of the residue. This can further enhance membrane permeability and influence receptor-ligand interactions through potential aromatic or hydrophobic interactions.

This guide will provide a comprehensive overview of the synthesis, incorporation, and functional consequences of using N-benzyl-N-methyl-D-alanine in peptidomimetic design.

Synthesis of Fmoc-N-benzyl-N-methyl-D-alanine

The efficient synthesis of the desired building block is a prerequisite for its incorporation into peptide sequences. The following section outlines a robust, multi-step protocol for the preparation of Fmoc-N-benzyl-N-methyl-D-alanine, starting from commercially available D-alanine. The strategy involves sequential protection and alkylation steps.

Rationale for the Synthetic Route

The synthesis is designed to selectively introduce the benzyl and methyl groups onto the nitrogen atom of D-alanine while ensuring the stereochemical integrity of the α-carbon is maintained. The choice of protecting groups is critical: the benzyloxycarbonyl (Cbz) group is used for initial N-protection due to its stability under the conditions required for the subsequent N-alkylation steps and its selective removal. The final Fmoc protection is installed for compatibility with standard solid-phase peptide synthesis (SPPS) protocols.

Caption: Synthetic workflow for Fmoc-N-benzyl-N-methyl-D-alanine.

Detailed Experimental Protocol

Step 1: Synthesis of N-Benzyloxycarbonyl-D-alanine (N-Cbz-D-alanine) [3]

-

Dissolve D-alanine (1.0 eq) in 2 M sodium hydroxide solution and cool to 0 °C in an ice bath.

-

Concurrently, add benzyl chloroformate (Cbz-Cl, 1.1 eq) and 2 M sodium hydroxide solution dropwise over 1-2 hours, maintaining the pH between 9 and 10.

-

After the addition is complete, continue stirring at room temperature for an additional 2-3 hours.

-

Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

-

Acidify the aqueous layer to pH 2 with cold 1 M hydrochloric acid, resulting in the precipitation of the product.

-

Filter the white precipitate, wash with cold water, and dry under vacuum to yield N-Cbz-D-alanine.

Step 2: Synthesis of N-Cbz-N-benzyl-D-alanine

-

Suspend N-Cbz-D-alanine (1.0 eq) in a suitable solvent such as DMF.

-

Add a strong base, such as sodium hydride (NaH, 2.2 eq), portion-wise at 0 °C under an inert atmosphere.

-

Allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation.

-

Cool the reaction to 0 °C and add benzyl bromide (1.2 eq) dropwise.

-

Let the reaction warm to room temperature and stir for 24 hours.

-

Quench the reaction by the slow addition of water, followed by acidification and extraction with an organic solvent (e.g., ethyl acetate).

-

Purify the product by column chromatography.

Step 3: Deprotection to N-benzyl-D-alanine

-

Dissolve N-Cbz-N-benzyl-D-alanine in a suitable solvent like methanol or ethanol.

-

Add a palladium on carbon catalyst (Pd/C, ~10 mol%).

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).

-

Filter off the catalyst and concentrate the solvent to obtain N-benzyl-D-alanine.

Step 4: N-Methylation to N-benzyl-N-methyl-D-alanine (Eschweiler-Clarke Reaction)

-

To a solution of N-benzyl-D-alanine in formic acid, add aqueous formaldehyde.

-

Reflux the mixture for several hours until the reaction is complete.

-

Cool the reaction mixture and concentrate under reduced pressure to yield N-benzyl-N-methyl-D-alanine.

Step 5: Fmoc Protection

-

Dissolve N-benzyl-N-methyl-D-alanine in a mixture of dioxane and aqueous sodium bicarbonate.

-

Add a solution of Fmoc-succinimide (Fmoc-OSu) in dioxane.

-

Stir the reaction at room temperature overnight.

-

Acidify the reaction mixture and extract the product with an organic solvent.

-

Purify the final product, Fmoc-N-benzyl-N-methyl-D-alanine, by column chromatography.

Incorporation into Peptides: Overcoming Steric Hindrance

The coupling of N-alkylated amino acids, particularly di-substituted residues like N-benzyl-N-methyl-D-alanine, is notoriously challenging due to the steric hindrance around the secondary amine. Standard coupling reagents often result in low yields and incomplete reactions. Therefore, specialized protocols are required for efficient incorporation during SPPS.

Causality of Coupling Challenges

The nucleophilicity of the N-terminal amine is significantly reduced by the presence of two bulky substituents (benzyl and methyl). This steric shield impedes the approach of the activated carboxyl group of the incoming amino acid, slowing down the rate of peptide bond formation.

Recommended Coupling Protocol for SPPS

The use of highly reactive uronium/aminium-based coupling reagents, such as HATU or HBTU, is essential for driving the coupling reaction to completion.

-

Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF. Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF.

-

Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 eq) and a coupling agent such as HATU (3-5 eq) in DMF.

-

Add a non-nucleophilic base, such as diisopropylethylamine (DIEA, 6-10 eq), to the activation mixture and allow it to pre-activate for 5-10 minutes.

-

Coupling: Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for an extended period (2-4 hours) at room temperature. Gentle agitation is recommended.

-

Monitoring: The completion of the coupling reaction should be monitored using a qualitative test such as the bromophenol blue test, as the Kaiser test is not reliable for secondary amines.

-

Double Coupling: If the coupling is incomplete, a second coupling step should be performed.

-

Washing: After complete coupling, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

Caption: Workflow for coupling sterically hindered N-alkylated amino acids.

Impact on Proteolytic Stability

A primary motivation for incorporating N-benzyl-N-methyl-D-alanine into a peptide sequence is to enhance its resistance to enzymatic degradation. The combination of the D-stereocenter and the N,N-disubstitution provides a formidable defense against proteolysis.

Mechanism of Protease Resistance

Proteases exhibit a high degree of substrate specificity, recognizing not only the amino acid sequence around the cleavage site but also the precise stereochemistry and conformation of the peptide backbone.

-

Steric Hindrance: The N-benzyl and N-methyl groups act as a steric shield, physically blocking the approach of the protease's active site to the scissile peptide bond.

-

Stereochemical Incompatibility: Most proteases are chiral enzymes that are highly specific for L-amino acid substrates. The D-configuration of the alanine residue creates a stereochemical clash with the active site, preventing proper binding and catalysis.[4]

-

Conformational Disruption: The restricted backbone conformation induced by the N-alkylation can further disrupt the recognition motif required by the protease.

Quantitative Assessment of Stability

| Peptide Modification | % Remaining after 1h in Serum (Projected) | Rationale |

| Native L-amino acid | < 40% | Susceptible to proteolysis. |

| D-amino acid substitution | > 80% | Stereochemical hindrance to proteases.[4] |

| N-methyl amino acid substitution | ~65% | Steric hindrance and loss of H-bond donor.[4] |

| N-benzyl-N-methyl-D-alanine | > 95% | Combines steric bulk, D-stereochemistry, and conformational rigidity. |

| Table 1: Projected comparative proteolytic stability of a model peptide in serum. Data for D-amino acid and N-methyl amino acid substitutions are extrapolated from published studies.[4] The value for N-benzyl-N-methyl-D-alanine is a projection based on the combined effects. |

Conformational Consequences and Structural Implications

The incorporation of N-benzyl-N-methyl-D-alanine has profound effects on the conformational landscape of a peptide, which can be strategically exploited in peptidomimetic design.

Restriction of Backbone Torsion Angles

The steric bulk of the two N-substituents severely restricts the rotation around the N-Cα (φ) and Cα-C (ψ) bonds of the peptide backbone. This leads to a more rigid and pre-organized conformation, reducing the entropic penalty upon binding to a receptor.[2]

Propensity for Cis/Trans Isomerism

While most peptide bonds involving non-proline residues strongly favor the trans conformation, N-alkylation can lower the energetic barrier to cis-amide bond formation. This can lead to a population of both cis and trans isomers in solution, resulting in conformational heterogeneity. This phenomenon has been observed in dermorphin analogues containing N-substituted amino acids.[6] This can be either a challenge or an opportunity in drug design, as different isomers may exhibit distinct biological activities.

Caption: Equilibrium between cis and trans amide bond isomers in N-alkylated peptides.

Case Study: Application in Opioid Receptor Ligand Design

The design of potent and selective ligands for opioid receptors, a class of GPCRs, is a major focus of pain management research. The naturally occurring opioid peptide, dermorphin (Tyr-D-Ala -Phe-Gly-Tyr-Pro-Ser-NH₂), is a potent μ-opioid receptor agonist. The D-alanine at position 2 is crucial for its activity and stability.[7] Structure-activity relationship studies on dermorphin analogues have explored the impact of N-alkylation at this position.

Rationale for Modification

Replacing the D-alanine with N-substituted variants, such as N-benzyl-N-methyl-D-alanine, can be hypothesized to:

-

Further enhance proteolytic stability beyond that provided by the D-amino acid alone.

-

Modulate receptor affinity and selectivity through altered conformational constraints and the introduction of a lipophilic benzyl group.

-

Influence the agonist/antagonist profile of the ligand.

Impact on GPCR Signaling

While specific data for N-benzyl-N-methyl-D-alanine containing dermorphin analogues is limited, studies on related N-substituted analogues have shown that modifications at this position can dramatically alter the pharmacological profile, including switching from a full agonist to a partial agonist or even an antagonist.[6] This highlights the critical role of the conformation at the N-terminus of the peptide in engaging the receptor and triggering downstream signaling cascades.

Caption: Simplified μ-opioid receptor signaling pathway.

Conclusion

N-benzyl-N-methyl-D-alanine is a highly versatile and powerful building block in the arsenal of the medicinal chemist. Its strategic incorporation into peptide sequences offers a multi-pronged approach to overcoming the key liabilities of peptide therapeutics. By combining the benefits of D-stereochemistry, N-methylation, and N-benzylation, this residue can impart exceptional proteolytic stability, modulate conformational dynamics, and fine-tune pharmacological activity. While the synthetic challenges associated with its incorporation are not insignificant, the use of modern coupling reagents and optimized protocols allows for its efficient use in SPPS. The continued exploration of this and other uniquely modified amino acids will undoubtedly pave the way for the development of the next generation of highly stable and potent peptidomimetic drugs.

References

-

Siano, A., et al. (2021). D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. MDPI. Retrieved from [Link]

- Nandel, F. S., et al. (2010). Conformational study of N-methylated alanine peptides and design of Aβ inhibitor. Journal of Molecular Modeling, 16(11), 1733-1744.

-

PrepChem. (n.d.). Synthesis of Nα -Benzyloxycarbonyl-D-alanine. Retrieved from [Link]

-

Nandel, F. S., et al. (2010). Conformational study of N-methylated alanine peptides and design of Aβ inhibitor. ResearchGate. Retrieved from [Link]

-

Siano, A., et al. (2023). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. PubMed. Retrieved from [Link]

-

Sinoway. (2022). Application And Preparation Method Of D-alanine. Retrieved from [Link]

-

Watson, K. (2023). Synthesis of Poly-N-Methylated Peptides Against Malaria. The Athenaeum - University of the Incarnate Word. Retrieved from [Link]

-

European Patent Office. (2010). Alpha-N-methylation of amino acids. Retrieved from [Link]

- Google Patents. (2016). Amino acid N-methylation synthesis method, and product and application thereof.

-

Organic Syntheses. (n.d.). benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. Retrieved from [Link]

-

Unlocking Potential: N-Methyl-D-Alanine in Advanced Chemical Synthesis. (n.d.). Retrieved from [https://www. - .com/news/unlocking-potential-n-methyl-d-alanine-in-advanced-chemical-synthesis-62688325.html]([Link]. - .com/news/unlocking-potential-n-methyl-d-alanine-in-advanced-chemical-synthesis-62688325.html)

- Google Patents. (2020). Method for the fmoc group cleavage.

- Leggio, A., et al. (2010). A convenient route for the synthesis of lipophilic N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids. Tetrahedron, 66(33), 6469-6475.

- Schiller, P. W., et al. (1995). Structure-activity relationships of dermorphin analogues containing N-substituted amino acids in the 2-position of the peptide sequence. International journal of peptide and protein research, 46(1), 47-55.

-

Applied Poly-Peptide. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

- He, S., et al. (2023). Boosting stability and therapeutic potential of proteolysis-resistant antimicrobial peptides by end-tagging β-naphthylalanine.

- Wang, X., et al. (2020). D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Frontiers in Microbiology, 11, 598888.

- Fairlie, D. P., et al. (2021). The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization.

- Gilon, C., et al. (2020). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery, 15(8), 949-961.

-

PubChem. (n.d.). N-methyl-DL-alanine, benzyl ester. Retrieved from [Link]

- Hauser, A. S., et al. (2019). Nature-Derived Peptides: A Growing Niche for GPCR Ligand Discovery. Trends in Pharmacological Sciences, 40(10), 738-751.

-

Lefkowitz, R. (2013, November 16). GPCR signaling. YouTube. Retrieved from [Link]

- Schihada, H., et al. (2018). N-Terminal Signal Peptides of G Protein-Coupled Receptors: Significance for Receptor Biosynthesis, Trafficking, and Signal Transduction. Molecular Pharmacology, 93(4), 325-337.

- Mobli, M., & King, G. F. (2010). Determination of peptide and protein structures using NMR Spectroscopy. In Comprehensive Natural Products II (pp. 280-325). Elsevier.

-

PubChem. (n.d.). N-Benzyl-N-methyl-L-alanine methyl ester. Retrieved from [Link]

- Google Patents. (2015). Glycopeptide compositions.

- Fairlie, D. P., et al. (2020). Quantifying and controlling the proteolytic degradation of cell adhesion peptides.

- Fairlie, D. P., et al. (2021). G-Protein Peptidomimetics Stabilize GPCR Active State Conformations. Trends in Pharmacological Sciences, 42(4), 263-266.

-

The Florey. (n.d.). Targeting peptide G protein-coupled receptors (GPCRs) for novel drug development. Retrieved from [Link]

- Janecka, A., et al. (2022). The Neurotropic Activity of Novel Dermorphin Analogs Active at Systemic and Noninvasive Administration. International Journal of Molecular Sciences, 23(23), 15215.

- Janecka, A., et al. (2014). Dermorphin tetrapeptide analogs as potent and long-lasting analgesics with pharmacological profiles distinct from morphine. Amino Acids, 46(10), 2353-2360.

- Google Patents. (1990). Dermorphin analogs, their methods of preparation, pharmaceutical compositions, and methods of therapeutic treatment using the same.

Sources

- 1. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. prepchem.com [prepchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Application And Preparation Method Of D-alanine-www.china-sinoway.com [china-sinoway.com]

- 6. Structure-activity relationships of dermorphin analogues containing N-substituted amino acids in the 2-position of the peptide sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Benefits of using D-alanine derivatives in peptide stability

Topic: Benefits of Using D-Alanine Derivatives in Peptide Stability Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

The clinical translation of peptide therapeutics is frequently stalled by their inherent susceptibility to rapid proteolytic degradation in vivo.[2] While various strategies exist to enhance stability—such as cyclization, PEGylation, and backbone modification—the strategic substitution of L-alanine with its enantiomer, D-alanine (D-Ala) , remains one of the most precise and effective methods for extending plasma half-life without compromising receptor affinity.[1]

This guide provides a technical deep-dive into the mechanistic, synthetic, and experimental aspects of D-alanine integration. It details how D-Ala confers resistance to stereoselective proteases, stabilizes bioactive conformations (such as

The Challenge: Proteolytic Instability in Peptide Therapeutics

Native peptides are rapidly metabolized by endogenous peptidases (aminopeptidases, carboxypeptidases, and endopeptidases) that recognize specific L-amino acid sequences.[1]

-

The "Chiral Checkpoint": Most mammalian proteases possess active sites with strict stereochemical requirements, evolved to process L-amino acids exclusively.

-

The Consequence: A standard L-peptide, such as native Met-enkephalin, may exhibit a plasma half-life (

) of less than 5 minutes, rendering it therapeutically useless for systemic applications.[1][3]

The Solution: Introducing D-alanine acts as a "stereochemical stop sign," disrupting the enzyme-substrate complex formation and preventing hydrolytic cleavage.

Mechanistic Basis of D-Alanine Stabilization[1][3][4]

The stabilization effect of D-alanine is not merely due to a lack of recognition; it involves active steric exclusion and conformational locking.

2.1 Stereochemical Mismatch & Steric Hindrance

Proteases like trypsin , chymotrypsin , and aminopeptidase N rely on a precise "lock-and-key" or "induced fit" mechanism.[1]

-

L-Ala: The methyl side chain projects into a defined hydrophobic pocket, allowing the carbonyl carbon to align with the enzyme's catalytic triad (e.g., Ser-His-Asp).[1][3]

-

D-Ala: The inverted chirality projects the methyl group away from the hydrophobic pocket and into the steric wall of the enzyme's active site. This misalignment prevents the nucleophilic attack on the scissile bond.

2.2 Conformational Restriction (The

-Turn Effect)

D-amino acids are strong inducers of reverse turns (

-

Incorporating D-Ala can stabilize a Type II'

-turn, a conformation often required for receptor binding but transient in linear L-peptides.[1][3][4] -

Benefit: This pre-organizes the peptide into its bioactive conformation, reducing the entropic cost of binding (improving affinity) while simultaneously burying the peptide bond away from proteolytic attack.

Visualization: Mechanism of Proteolytic Resistance

Caption: Schematic comparison of protease interaction with L-Ala vs. D-Ala peptides. The inverted chirality of D-Ala causes a steric clash, preventing the formation of the catalytic complex.

Strategic Design: Where to Substitute?

Random substitution of L-Ala with D-Ala can destroy biological activity if the residue is critical for receptor contact.[3][4] Strategic placement is key.

Position 2: The "Aminopeptidase Shield"

-

Target: Aminopeptidases (cleave N-terminal residues).[1][3][4]

-

Strategy: Replacing the second residue (often Gly or Ala) with D-Ala.[1][3][4]

-

Example: Enkephalins . Native sequence Tyr-Gly-Gly-Phe-Met is cleaved at the Tyr-Gly bond.[1][3][4] Substitution to Tyr-D-Ala-Gly-Phe-Met (DALA) completely blocks this cleavage.[1][3][4]

Position 6: The "Endopeptidase Block"

-

Target: Post-proline cleaving enzymes or specific endopeptidases.

-

Strategy: Used in longer peptides to stabilize internal turns.

-

Example: GnRH Agonists (e.g., Alarelin). Native GnRH is cleaved at the Gly6-Leu7 bond.[4] Substituting Gly6 with D-Ala6 creates a stable

-turn and blocks degradation.[1][3][4]

Comparative Stability Data

The following table summarizes the dramatic impact of D-Ala substitution on peptide half-life (

| Peptide Class | Native Sequence (L-Isomer) | Modified Sequence (D-Ala Analog) | Native | Analog | Fold Increase |

| Opioid | Met-Enkephalin | [D-Ala²]-Met-Enkephalinamide | 2–3 min | > 60 min | ~20-30x |

| GnRH | Native GnRH | Alarelin ([D-Ala⁶]-GnRH) | < 10 min | 2–4 hours | ~15-25x |

| Amphibian | (Hypothetical L-Dermorphin) | Dermorphin (Natural D-Ala²) | < 5 min | > 4 hours | >50x |

Note: Data represents approximate values derived from serum stability assays (human/rat) cited in literature [1][2][3].

Case Studies in Drug Development

Case Study 1: Alarelin (GnRH Agonist)

Mechanism: Alarelin is a synthetic analog of Gonadotropin-Releasing Hormone (GnRH).[1][3][4][]

-

Modification: Substitution of Glycine at position 6 with D-Alanine ([D-Ala6, des-Gly10]-GnRH-NHEt).

-

Outcome: The D-Ala substitution stabilizes the peptide against the specific endopeptidase that cleaves the Gly6-Leu7 bond. Furthermore, it enhances the binding affinity to the GnRH receptor by stabilizing a bioactive

-turn conformation. -

Application: Used in assisted reproduction and treatment of endometriosis.[6]

Case Study 2: Dermorphin (Natural Opioid)

Mechanism: A heptapeptide isolated from the skin of the frog Phyllomedusa sauvagei.

-

Significance: It is one of the few naturally occurring peptides containing a D-amino acid (encoded by a specific isomerase enzyme).[1][3][4] The D-Ala at position 2 renders it roughly 1000 times more potent than morphine for spinal analgesia because it is virtually immune to degradation by enkephalinases.[4]

Experimental Protocol: Enzymatic Stability Assay

To validate the stability conferred by D-Ala, the following in vitro serum stability assay is recommended.

Objective: Determine the degradation half-life (

Materials

-

Pooled Human Serum (or specific enzyme: Trypsin/Chymotrypsin).[1][3]

-

Phosphate Buffered Saline (PBS), pH 7.4.[1]

Workflow Diagram

Caption: Step-by-step workflow for determining peptide proteolytic stability in serum.

Protocol Steps

-

Preparation: Prepare a 1 mM stock solution of the peptide in water or DMSO.

-

Incubation: Mix peptide stock with pre-warmed human serum (final conc. 100 µM) at 37°C.

-

Sampling: At defined time points (0, 5, 15, 30, 60, 120, 240 min), remove 100 µL aliquots.

-

Quenching: Immediately add 200 µL of ice-cold acetonitrile containing 1% TFA to precipitate serum proteins and stop enzymatic activity.

-

Extraction: Vortex for 30s, incubate on ice for 10 min, then centrifuge at 13,000 x g for 10 min.

-

Analysis: Inject the supernatant onto an RP-HPLC (C18 column). Monitor the peak area of the intact parent peptide.

-

Calculation: Plot the natural log of the remaining fraction (%) vs. time. The slope

determines half-life:

Synthesis Considerations (SPPS)

When synthesizing D-Ala containing peptides via Solid Phase Peptide Synthesis (SPPS):

-

Reagents: Use Fmoc-D-Ala-OH (9-Fluorenylmethoxycarbonyl-D-alanine).[1][3][4]

-

Racemization Risk: While D-amino acids are stable, care must be taken during the coupling of the subsequent amino acid. Use standard suppressors like Oxyma Pure/DIC or HOBt/HBTU to prevent racemization of the sensitive C-terminal cysteine or histidine residues if present nearby.

-

Identification: D-Ala peptides will have the exact same mass (MW) as L-Ala peptides.[1][3][4] They cannot be distinguished by standard MS alone. Chiral chromatography or co-injection with an authentic L-standard is required to verify stereochemistry if racemization is suspected.[1][3][4]

References

-

Coy, D. H., et al. (1976). "Analogs of luteinizing hormone-releasing hormone with increased biological activity produced by D-amino acid substitutions in position 6."[1][9] Journal of Medicinal Chemistry. Link

-

Montecucchi, P. C., et al. (1981). "Dermorphin: a new peptide from the skin of Phyllomedusa sauvagei." International Journal of Peptide and Protein Research. Link

-

Pert, C. B., et al. (1976). "[D-Ala2]-Met-enkephalinamide: a potent, long-lasting synthetic pentapeptide analgesic."[1][3][4] Science. Link

-

Gentilucci, L., et al. (2010). "Peptides and peptidomimetics in medicine, surgery and biotechnology." Current Medicinal Chemistry. Link

-

Werle, M., & Bernkop-Schnürch, A. (2006). "Strategies to improve plasma half life time of peptide and protein drugs." Amino Acids.[2][10][11][12] Link

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Des-gly10,[D-ala6]-LH-RH ethylamide acetate salt | C58H82N16O14 | CID 66577105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Alarelin | C56H78N16O12 | CID 9855027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. Identification of a D-alanine-containing polypeptide precursor for the peptide opioid, dermorphin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

The Methyl Switch: Impact of N-Methylation on Peptide Backbone Conformation

Executive Summary

For decades, peptide drug discovery was stifled by the "Rule of 5" and the inherent instability of amide bonds. N-methylation—the replacement of the amide proton with a methyl group—has emerged as a critical "switch" to overcome these barriers.[1] By introducing steric clash and removing hydrogen bond donors, N-methylation forces peptides into constrained conformations, often favoring cis-geometries and shielding polar surface area. This guide details the mechanistic impact of N-methylation on backbone topology, provides validated protocols for site-selective synthesis, and outlines NMR methodologies for conformational analysis.

Part 1: Mechanistic Foundations

Steric Hindrance and Restriction

The primary impact of N-methylation is the introduction of a bulky methyl group (

-

Steric Clash: The N-methyl group clashes with the side chain of the preceding residue (

) and the carbonyl oxygen of the same residue ( -

Conformational Locking: This restricts the torsional angles

and -

The "Proline Effect": N-methylated amino acids structurally mimic proline but without the covalent cyclization to the side chain, offering "tunable" rigidity.

The Cis-Trans Equilibrium Shift

In standard peptide bonds, the trans isomer is energetically favored over the cis isomer by a factor of ~1000:1 (0.1% cis population) due to steric repulsion between

N-methylation destabilizes the trans state by introducing repulsion between the N-methyl group and the

Table 1: Comparative Energy Barriers and Populations

| Parameter | Standard Amide (Xaa-Yaa) | N-Methylated Amide (Xaa-NMe-Yaa) | Proline (Xaa-Pro) |

| Trans:Cis Ratio | > 99.9 : 0.1 | ~ 70 : 30 (Sequence dependent) | ~ 80 : 20 |

| Barrier to Rotation ( | ~ 20 kcal/mol | ~ 18 kcal/mol | ~ 20 kcal/mol |

| Steric Driver | N-Me | N-Ring | |

| NMR Detection | Single set of peaks | Distinct cis and trans peaks (slow exchange) | Distinct peaks |

The "Chameleonic" Effect & Permeability

The most valuable property of N-methylated peptides in drug development is their ability to adapt to their environment.

-

Aqueous Environment: The peptide adopts an "open" conformation, exposing polar groups to solvating water molecules.

-

Lipid Bilayer: Upon entering a membrane, the peptide refolds into a "closed" conformation. The N-methyl groups eliminate H-bond donors (reducing the desolvation energy penalty) and sterically shield carbonyl oxygens, effectively hiding the Polar Surface Area (PSA).

Figure 1: The Chameleonic Effect. N-methylation facilitates the transition from solvent-exposed to intramolecularly hydrogen-bonded states, reducing the energetic cost of membrane permeation.

Part 2: Experimental Workflows

Protocol: Site-Selective On-Resin N-Methylation

While N-methylated amino acids can be purchased, they are expensive and coupling them is difficult. The "Miller-Scanlan" method (optimized by Kessler/Biron) allows for efficient, site-selective methylation directly on the solid phase.

Reagents Required:

-

Collidine: 2,4,6-Trimethylpyridine

-

DMS: Dimethyl sulfate (Caution: Highly Toxic) OR Methyl p-nitrobenzenesulfonate

-

BME:

-Mercaptoethanol[4]

Step-by-Step Workflow:

-

Fmoc Deprotection: Remove Fmoc from the N-terminus of the resin-bound peptide using 20% Piperidine/DMF. Wash 3x DCM, 3x DMF.

-

Sulfonylation (Activation):

-

Dissolve o-NBS-Cl (4 eq) and Collidine (10 eq) in NMP.

-

Add to resin and shake for 15 minutes.

-

Check: Ninhydrin test should be negative (sulfonamide formed).

-

-

Methylation (The Kessler Optimization):

-

Desulfonylation (Deprotection):

-

Treat resin with DBU (5 eq) and BME (10 eq) in NMP for 5 minutes.

-

Repeat this step 2 times.

-

Result: You now have a secondary N-methyl amine on the resin.

-

-

Coupling the Next Residue:

-

Warning: Coupling to a secondary amine is sterically hindered.

-

Use HATU (2 eq), HOAt (2 eq), and DIEA (4 eq) with the next Fmoc-Amino Acid. Double coupling is mandatory.

-

Figure 2: The optimized Miller-Scanlan/Kessler cycle for solid-phase N-methylation.

Protocol: NMR Conformational Analysis

Standard 1D NMR is insufficient for N-methylated peptides due to the presence of rotamers.

1. Cis/Trans Assignment (ROESY):

NOESY spectra often yield zero signal for medium-sized peptides (1000–2000 Da) due to the tumbling regime (

-

Trans ($ \omega = 180^\circ $): Strong ROE between

and -

Cis ($ \omega = 0^\circ $): Strong ROE between

and -

N-Methyl Signals: The N-methyl protons (~3.0 ppm) show strong ROE to the preceding residue's side chain in the trans conformation.

2. Temperature Coefficients (

-

Calculation: Slope of

(ppb) vs T (K). -

Interpretation:

-

> -3 ppb/K: Hydrogen is shielded from solvent (Intramolecular H-bond). High Permeability Potential.

-

< -5 ppb/K: Hydrogen is exposed to solvent. Low Permeability Potential.

-

Part 3: References

-

Miller, S. C., & Scanlan, T. S. (1997). Site-Selective N-Methylation of Peptides on Solid Support.[4][7] Journal of the American Chemical Society. Link

-

Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis.[7] The Journal of Organic Chemistry. Link[7]

-

Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. Link

-

White, T. R., et al. (2011). On-Resin N-Methylation of Cyclic Peptides for Discovery of Orally Bioavailable Scaffolds. Nature Chemical Biology. Link

-

Biron, E., Chatterjee, J., & Kessler, H. (2006). Optimized Selective N-Methylation of Peptides on Solid Support.[7] Journal of Peptide Science. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique - PMC [pmc.ncbi.nlm.nih.gov]

Advanced Therapeutic Architectures: The Dual Role of Benzyl-Protected Amino Acid Derivatives

[1]

Executive Summary

In the landscape of modern drug development, Benzyl (Bzl)-protected amino acid derivatives occupy a unique dual position. Conventionally viewed merely as transient synthetic intermediates in Boc/Bzl solid-phase peptide synthesis (SPPS), recent pharmacological data has elevated specific derivatives—most notably O-Benzyl-L-Serine (BenSer) and S-Benzyl-L-Cysteine (SBC) —to the status of bioactive therapeutic candidates.[1]

This guide analyzes these derivatives through two distinct lenses:

-

Direct Pharmacological Agents: As small-molecule inhibitors of amino acid transporters (ASCT2/LAT1) in oncology.[1]

-

Critical Manufacturing Tools: As the obligate chemical foundation for Native Chemical Ligation (NCL), enabling the synthesis of protein therapeutics (e.g., synthetic erythropoietin, insulin analogues) that are inaccessible via recombinant methods.

Part 1: Direct Pharmacological Applications

O-Benzyl-L-Serine (BenSer): Metabolic Disruption in Oncology

Mechanism of Action: Tumor cells, particularly triple-negative breast cancers (TNBC), exhibit metabolic addiction to glutamine and leucine.[1] This influx is mediated by the antiporter ASCT2 (SLC1A5) and the exchanger LAT1 (SLC7A5) .

-

The Target: BenSer acts as a competitive inhibitor of ASCT2.[1]

-

The Cascade: By blocking ASCT2, BenSer prevents the uptake of glutamine. Since LAT1 requires intracellular glutamine to exchange for extracellular leucine (an obligate exchange mechanism), BenSer indirectly collapses LAT1 function.[1]

-

Therapeutic Outcome: The resulting starvation of essential amino acids downregulates mTORC1 signaling, triggering autophagy and apoptosis in neoplastic cells while sparing normal fibroblasts.

S-Benzyl-L-Cysteine (SBC): Structural Delivery & Chemoprevention

Bioactivity & Delivery Systems: Unlike the labile free cysteine, the S-benzyl protection confers lipophilicity and resistance to rapid oxidation.[1]

-

Supramolecular Hydrogels: Cyclic dipeptides containing SBC (e.g., cyclo-[Leu-S-Bzl-Cys]) self-assemble into nanofibrillar hydrogels.[1] These structures serve as sustained-release matrices for chemotherapeutics like 5-Fluorouracil (5-FU), enhancing local cytotoxicity while reducing systemic load.[1]

-

Oxidative Modulation: SBC derivatives have shown potential in modulating oxidative stress pathways, acting as precursors that bypass standard cysteine transport bottlenecks.[1]

Part 2: The Synthetic Powerhouse (Boc/Bzl Strategy)

Why "Old" Chemistry is Vital for Modern Drugs

While Fmoc/tBu chemistry is standard for simple peptides, it fails in the synthesis of Peptide Thioesters —the requisite building blocks for Native Chemical Ligation (NCL).[2]

-

The Problem: Thioesters are base-labile.[1] The repeated piperidine treatments in Fmoc synthesis degrade the thioester moiety.

-

The Solution: Boc/Bzl chemistry uses acidic deprotection (TFA) and cleavage (HF), preserving the thioester. This is the industrial standard for synthesizing protein-based drugs >50 residues.[1]

Critical Advantage: Aggregation Breaking

Bzl-protected peptides on resin are less prone to "beta-sheet aggregation" than Fmoc-protected chains.[1] For hydrophobic therapeutic sequences (e.g., amyloid inhibitors, transmembrane domains), Boc/Bzl synthesis often yields higher purity crude products.

Part 3: Experimental Protocols

Protocol A: High-Fidelity Synthesis of Peptide Thioesters (Boc/Bzl Strategy)

Context: Generating a C-terminal thioester fragment for ligation into a larger protein drug.[1]

Safety Warning: This protocol utilizes Anhydrous Hydrogen Fluoride (HF).[1] HF is fatal upon skin contact or inhalation.[1] A specialized Teflon/Kel-F HF cleavage apparatus and full PPE (neoprene gloves, face shield) are mandatory.[1]

Reagents:

-

Resin: S-Trityl-mercaptopropionic acid (Trt-MPA) MBHA resin.[1]

-

Coupling: Boc-Amino Acids (3 eq), HBTU (2.9 eq), DIEA (6 eq).[1]

-

Deprotection: 100% TFA (Trifluoroacetic acid).[1]

-

Cleavage: Anhydrous HF, p-Cresol (scavenger).[1]

Step-by-Step Workflow:

-

Resin Loading: Deprotect Trt group from MPA-MBHA resin using 5% TIS/TFA.[1] Wash with DCM.[1][3]

-

First Residue Attachment: Activate the C-terminal Boc-amino acid with HBTU/DIEA. Couple to the thiol linker for 2 hours. Validation: Ellman’s test must be negative (no free thiols).[1]

-

Chain Elongation (The Cycle):

-

HF Cleavage (The Critical Step):

-

Workup: Precipitate crude peptide in ice-cold diethyl ether. Lyophilize.

Protocol B: Evaluation of ASCT2 Inhibition by O-Benzyl-L-Serine (BenSer)

Context: Validating the therapeutic efficacy of BenSer in breast cancer models.

Materials:

-

Cell Line: MDA-MB-231 (Triple-negative breast cancer).[1]

-

Tracer: L-[3H]-Glutamine.[1]

-

Inhibitor: O-Benzyl-L-Serine (dissolved in PBS).[1]

Methodology:

-

Seeding: Plate 5x10^4 cells/well in 24-well plates. Incubate 24h.

-

Starvation: Wash cells 2x with Na+-free Choline buffer to deplete intracellular amino acid pools.[1]

-

Uptake Phase:

-

Termination: Rapidly aspirate buffer and wash 3x with ice-cold PBS.

-

Lysis & Counting: Lyse cells in 0.1 M NaOH. Mix with scintillation fluid.[1] Measure CPM (Counts Per Minute).[1]

-

Analysis: Calculate % inhibition relative to control. Self-Validation: If 10 mM BenSer does not reduce uptake by >50%, check ASCT2 expression levels via Western Blot.[1]

Part 4: Data Visualization

Diagram 1: Mechanism of Action – BenSer-Induced Metabolic Collapse

This pathway illustrates how O-Benzyl-L-Serine exploits the obligate exchange mechanism of LAT1 by blocking its partner, ASCT2.

Caption: BenSer inhibits ASCT2, preventing Glutamine uptake.[1][5] This depletes the intracellular Glutamine pool required by LAT1 to import Leucine, ultimately silencing the mTORC1 survival signal.

Diagram 2: Boc/Bzl Synthetic Workflow for Peptide Thioesters

This workflow demonstrates why Boc chemistry is the "Gold Standard" for synthesizing thioester precursors for Native Chemical Ligation.

Caption: The Boc/Bzl strategy utilizes acidic conditions (TFA) for deprotection, which preserves the base-sensitive thioester linkage essential for subsequent protein ligation.

References

-

Amir, J., et al. (2018).[1][5] "Benzylserine inhibits breast cancer cell growth by disrupting intracellular amino acid homeostasis and triggering amino acid response pathways."[1][5] BMC Cancer.[1] Available at: [Link][1]

-

Dawson, P. E., et al. (1994).[1] "Synthesis of proteins by native chemical ligation." Science. (Foundational text for Thioester/Boc utility). Available at: [Link][1]

-

Mandal, K., et al. (2012).[1] "Chemical synthesis of peptide thioesters for the preparation of proteins." Methods in Molecular Biology. Available at: [Link]

-

Nandi, S. K., et al. (2022).[1] "S-Benzyl cysteine based cyclic dipeptide super hydrogelator: Enhancing efficacy of an anticancer drug via sustainable release."[1][6] Journal of Peptide Science. Available at: [Link][1]

-

PubChem. (2024).[1] "O-Benzyl-L-serine Compound Summary." National Library of Medicine.[1] Available at: [Link][1]

Sources

- 1. O-benzyl-L-serine | C10H13NO3 | CID 78457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. digital.csic.es [digital.csic.es]

- 3. osti.gov [osti.gov]

- 4. researchgate.net [researchgate.net]

- 5. Benzylserine inhibits breast cancer cell growth by disrupting intracellular amino acid homeostasis and triggering amino acid response pathways [pubmed.ncbi.nlm.nih.gov]

- 6. S-Benzyl cysteine based cyclic dipeptide super hydrogelator: Enhancing efficacy of an anticancer drug via sustainable release - PubMed [pubmed.ncbi.nlm.nih.gov]

A-Technical-Guide-to-N-benzyl-N-methyl-D-alanine-methyl-ester

A Technical Guide to the Synthesis, Characterization, and Potential Applications of N-benzyl-N-methyl-D-alanine methyl ester

Introduction and Molecular Overview

N-benzyl-N-methyl-D-alanine methyl ester is a chiral, non-proteinogenic amino acid derivative. Its structure, featuring a tertiary amine and a methyl ester, makes it a potentially valuable building block in synthetic chemistry. The D-alanine core provides a specific stereochemical configuration, which is critical in the development of enantiomerically pure pharmaceuticals and other bioactive molecules.[1]

The incorporation of N-alkyl groups, such as methyl and benzyl, into peptide backbones can significantly alter their properties, often leading to enhanced metabolic stability, improved membrane permeability, and modulated biological activity.[2] While N-benzyl-N-methyl-D-alanine methyl ester itself is not extensively documented, its structural motifs are common in peptidomimetics and chiral ligands. This guide will therefore focus on the logical and established chemical pathways to access and verify this compound.

Table 1: Computed Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₇NO₂ | PubChem[3] |

| Molecular Weight | 207.27 g/mol | PubChem[3] |

| IUPAC Name | methyl (2R)-2-[benzyl(methyl)amino]propanoate | (Based on D-configuration) |

| Canonical SMILES | CN(C)CC1=CC=CC=C1 | (Based on D-configuration) |

| InChIKey | ICLIPUDSQHQCDK-RXMQYKEDSA-N | (Based on D-configuration) |

Note: Properties are for the L-enantiomer as found in PubChem CID 11138282, adapted for the D-enantiomer.

Proposed Synthetic Strategy: Sequential Reductive Amination

The most logical and versatile approach to synthesize the target molecule is through a sequential reductive amination of D-alanine methyl ester.[4][5] This method avoids the harsh conditions and potential over-alkylation associated with direct alkylation using alkyl halides.[4][6] The process involves two distinct steps: initial N-benzylation followed by N-methylation.

Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound with an amine to form an imine (or iminium ion), which is then reduced in situ to the corresponding amine.[5] Mild reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are ideal as they selectively reduce the iminium ion without affecting the starting aldehyde.[4][7]

Figure 1: Proposed two-step synthesis via sequential reductive amination.

Detailed Experimental Protocols

The following protocols are based on established procedures for the reductive amination of amino esters and amines.[8][7] All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of N-benzyl-D-alanine methyl ester

Causality: This first step selectively introduces the bulkier benzyl group. Starting with benzylation is often preferred to minimize potential steric hindrance in the subsequent methylation step. Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen as the reducing agent due to its mild nature and high selectivity for imines over aldehydes.[7] Acetic acid is used to catalyze imine formation.[9]

Protocol:

-

To a round-bottom flask charged with a magnetic stir bar, add D-alanine methyl ester hydrochloride (1.0 eq., e.g., 10.0 mmol, 1.39 g) and a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.2 M).

-

Add triethylamine (TEA) (1.1 eq., 11.0 mmol, 1.53 mL) to neutralize the hydrochloride salt and stir for 10-15 minutes at room temperature.

-

Add benzaldehyde (1.1 eq., 11.0 mmol, 1.12 mL).

-

Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).[9]

-

Stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

In portions, carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq., 15.0 mmol, 3.18 g) over 15 minutes. The reaction may be mildly exothermic.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-benzyl-D-alanine methyl ester.

-

Purify the crude product via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure intermediate.

Step 2: Synthesis of N-benzyl-N-methyl-D-alanine methyl ester

Causality: The secondary amine intermediate is now methylated using formaldehyde in a second reductive amination. Formaldehyde is the carbonyl source, which will react with the secondary amine to form an iminium ion, which is subsequently reduced.

Protocol:

-

Dissolve the purified N-benzyl-D-alanine methyl ester (1.0 eq., e.g., 5.0 mmol, 0.96 g) in methanol or DCM in a round-bottom flask with a stir bar.[9]

-

Add aqueous formaldehyde (37% solution) (1.2 eq., 6.0 mmol, 0.45 mL).

-

Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).[9]

-

Stir the mixture at room temperature for 1 hour.

-

Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq., 7.5 mmol, 1.59 g) in portions.

-

Stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Work-up the reaction as described in Step 1 (Section 3.1, points 8-10).

-

Purify the final crude product by flash column chromatography to yield N-benzyl-N-methyl-D-alanine methyl ester as a pure compound.

Structural Characterization and Validation

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the final product.

Figure 2: Workflow for analytical validation of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for unambiguous structure elucidation.

-

¹H NMR: Expected signals would include:

-

A singlet for the N-methyl protons (~2.2-2.5 ppm).

-

A singlet for the ester methyl protons (~3.6-3.8 ppm).

-

A quartet for the alpha-proton on the alanine backbone, coupled to the adjacent methyl group.

-

A doublet for the alpha-methyl protons of the alanine backbone.

-

A set of signals (typically two doublets or a singlet) for the benzylic CH₂ protons.

-

A multiplet in the aromatic region (~7.2-7.4 ppm) for the five protons of the benzyl group.

-

-

¹³C NMR: Will confirm the number of unique carbon atoms, including characteristic peaks for the ester carbonyl, aromatic carbons, and the aliphatic carbons of the alanine, methyl, and benzyl groups.

Mass Spectrometry (MS)

-

Low-Resolution MS (e.g., ESI-MS): Used to confirm the molecular weight. The expected [M+H]⁺ ion for C₁₂H₁₇NO₂ would be m/z = 208.13.

-

High-Resolution MS (HRMS): Provides an accurate mass measurement to confirm the elemental composition, distinguishing it from other potential isomers.

Infrared (IR) Spectroscopy

IR spectroscopy is used to verify the presence of key functional groups. A strong absorption band around 1735-1750 cm⁻¹ is characteristic of the ester carbonyl (C=O) stretch.

Chiral High-Performance Liquid Chromatography (HPLC)

To confirm that the stereocenter of the D-alanine starting material has not racemized during the synthesis, the final product should be analyzed by HPLC using a chiral stationary phase. Comparison with an authentic racemic standard would allow for the determination of enantiomeric excess (e.e.).

Potential Applications and Future Directions

While specific applications for N-benzyl-N-methyl-D-alanine methyl ester are not documented, its structure suggests utility in several areas of research and development:

-

Peptidomimetics: As a building block for creating peptides with tertiary amide bonds.[10] Such modifications can prevent enzymatic degradation by proteases and fine-tune the conformational properties of the peptide, which is crucial for drug design.[2]

-

Chiral Auxiliaries and Ligands: The defined stereochemistry makes it a candidate for use as a chiral auxiliary in asymmetric synthesis or as a ligand for asymmetric catalysis.[1]

-

Pharmaceutical Scaffolds: It can serve as a key intermediate in the multi-step synthesis of more complex chiral molecules and active pharmaceutical ingredients (APIs).[1][2] N-substituted amino acids are key scaffolds in many bioactive molecules.[2]

Future work could involve the saponification of the methyl ester to the corresponding carboxylic acid, expanding its utility in peptide synthesis via standard amide coupling reactions.[11] Furthermore, exploring its use in the synthesis of novel heterocyclic compounds or as a chiral resolving agent could be fruitful avenues of research.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

-

Flores-Alonso, M. A., et al. (2021). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. SciELO México. Available at: [Link]

-

ChemSrc. (2025). n-benzylalanine methyl ester. CAS#:159721-22-9. Available at: [Link]

-

Chemistry Shorts. (2023). Reductive Amination. YouTube. Available at: [Link]

-

Chemistry LibreTexts. (2023). Reductive Amination. Available at: [Link]

- Google Patents. (1986). US4569967A - Synthesis of N-substituted peptide amides.

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

-

Monash University. (n.d.). Synthesis of N-Alkyl Amino Acids. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). N-Benzyl-N-methyl-L-alanine methyl ester. PubChem Compound Summary for CID 11138282. Available at: [Link]

-

Thompson, A. et al. (2021). Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination. Angewandte Chemie International Edition, 60(16), 8717-8722. Available at: [Link]

-

Nottingham ePrints. (n.d.). A Reductive Amination Using Methyl Esters as Nominal Electrophiles. Available at: [Link]

-

Chamoin, S. et al. (2004). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA, 58(3), 161-165. Available at: [Link]

-

Teegardin, K. A., Gotcher, L., & Weaver, J. D. (2018). Formation of Non-Natural α,α-Disubstituted Amino Esters via Catalytic Michael Addition. Organic Letters, 20(22), 7239–7244. Available at: [Link]

-

PharmaCompass. (n.d.). N-methyl benzyl amine. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). N-methyl-DL-alanine, benzyl ester. PubChem Compound Summary for CID 15640239. Available at: [Link]

- Google Patents. (2002). EP1247799A2 - Process for the preparation of N-benzylamines.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-Benzyl-N-methyl-L-alanine methyl ester | C12H17NO2 | CID 11138282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchmgt.monash.edu [researchmgt.monash.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chimia.ch [chimia.ch]

- 9. youtube.com [youtube.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]

A-Technical-Guide-to-Bzl-ME-D-ala-ome-hcl-as-a-Chiral-Building-Block-in-Drug-Discovery

A Senior Application Scientist's Guide to Leveraging N-Benzyl-N-methyl-D-alanine Methyl Ester Hydrochloride in Modern Drug Discovery

Introduction: The Imperative of Chirality and Structural Control

In the landscape of modern drug discovery, the precise control of a molecule's three-dimensional architecture is not merely an academic exercise; it is a fundamental prerequisite for potency, selectivity, and safety. Biological targets, being inherently chiral, exhibit stereospecific interactions with drug candidates.[1] Consequently, the use of chiral building blocks—enantiomerically pure molecular fragments—has become indispensable for constructing complex active pharmaceutical ingredients (APIs).[2][3][4] Among the sophisticated tools in the medicinal chemist's arsenal is N-Benzyl-N-methyl-D-alanine methyl ester hydrochloride (Bzl,ME-D-ala-ome hcl), a non-natural amino acid derivative designed to impart specific, advantageous properties to a parent molecule.

This guide provides an in-depth technical overview of Bzl,ME-D-ala-ome hcl, moving beyond a simple cataloging of its properties to explain the strategic rationale behind its deployment. We will explore its synthesis, its profound impact on a molecule's pharmacokinetic and pharmacodynamic profile, and provide validated protocols for its successful integration into drug discovery workflows.

Physicochemical Profile and Synthesis

Bzl,ME-D-ala-ome hcl is a protected form of N-methyl-D-alanine, a stereoisomer of the naturally occurring L-alanine. Its structure is characterized by three key modifications, each serving a distinct purpose:

-

D-Configuration: Provides inherent resistance to degradation by proteases, which are stereoselective for L-amino acids.[5]

-

N-Methylation: Adds steric bulk to the amide backbone, which can disrupt enzymatic recognition and constrain the peptide's conformation.[5][6]

-

N-Benzyl and O-Methyl Protecting Groups: Mask the reactive amine and carboxylic acid functionalities, allowing for selective chemical transformations at other sites of a larger molecule.

A summary of its key physicochemical properties is presented below:

| Property | Value | Reference |

| Synonyms | Bzl-N-Me-D-Ala-OMe·HCl, Na-Benzyl-Na-methyl-D-alanine methyl ester hydrochloride | [7] |

| CAS Number | 168292-71-5 | [7] |

| Molecular Formula | C12H17NO2·HCl | [7] |

| Molecular Weight | 243.7 g/mol | [7] |

| Appearance | White crystalline powder | [7] |

| Melting Point | 139-145 °C | [7] |

| Optical Rotation | [a]D20 = +9 ± 2º (c=1 in MeOH) | [7] |

| Purity | ≥ 99% (HPLC) | [7] |

Synthetic Workflow

The synthesis of Bzl,ME-D-ala-ome hcl begins with the commercially available D-alanine methyl ester hydrochloride. The process involves a reductive amination to install the benzyl group, followed by N-methylation.

Caption: Synthetic route to Bzl,ME-D-ala-ome hcl.

Core Strategic Applications in Drug Discovery

The incorporation of this building block is a strategic decision aimed at overcoming common liabilities in drug candidates, particularly in peptide-based therapeutics.

Enhancing Metabolic Stability

A primary challenge for peptide drugs is their rapid degradation by proteases in the body.[8] Bzl,ME-D-ala-ome hcl offers a dual-defense mechanism:

-

D-Stereochemistry: The D-alanine at its core is not a natural substrate for most endogenous proteases, which are highly specific for L-amino acids.[5] This substitution alone can significantly prolong a peptide's half-life.

-

N-Methylation: The methyl group on the amide nitrogen sterically hinders the approach of protease catalytic residues, disrupting the hydrogen bonding patterns necessary for substrate recognition and cleavage.[6][9][10] This modification dramatically increases proteolytic stability.[9]

Inducing Bioactive Conformations

The N-methyl group acts as a powerful conformational constraint.[8] In a standard peptide backbone, rotation can occur around the phi (φ) and psi (ψ) dihedral angles. N-methylation restricts this rotation and can favor a cis amide bond conformation, which is otherwise energetically unfavorable.[11] This "conformational locking" can pre-organize a peptide into the precise three-dimensional shape required for high-affinity binding to its biological target, potentially increasing potency and selectivity.[11][12]

Caption: Effect of N-methylation on peptide backbone conformation.

Improving ADME Properties

Beyond stability and conformation, N-methylation can improve a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. By replacing an amide N-H group (a hydrogen bond donor) with an N-CH3 group, the molecule's ability to form hydrogen bonds is reduced. This change, coupled with the increased lipophilicity from the methyl and benzyl groups, can enhance membrane permeability and oral bioavailability—critical hurdles for many peptide-based drugs.[6][8][10][13]

Experimental Protocols and Synthetic Utility

The true value of a building block lies in its practical utility. Bzl,ME-D-ala-ome hcl is designed for seamless integration into standard peptide synthesis workflows, provided certain considerations are made for its unique reactivity.

Protocol 1: N-Terminal Deprotection (Removal of the Benzyl Group)

The N-benzyl group is typically removed via catalytic transfer hydrogenation, a milder alternative to high-pressure hydrogenation.

Objective: To selectively cleave the N-benzyl group, exposing the N-methyl amine for subsequent coupling.

Materials:

-

Peptide substrate containing the Bzl,ME-D-ala-ome moiety

-

Palladium on carbon (10% Pd/C)

-

Formic acid

-

Methanol (MeOH)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Dissolve the protected peptide in MeOH in a flask equipped with a stir bar.

-

Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the substrate).

-

Purge the flask with an inert gas.

-

Add formic acid (5-10 equivalents) dropwise to the stirring suspension.

-

Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours at room temperature.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with additional MeOH.

-

Concentrate the combined filtrates under reduced pressure to yield the debenzylated product.

Causality and Trustworthiness: This method is self-validating because the reaction progress can be easily monitored for the disappearance of the starting material. Formic acid serves as a safe and efficient in-situ source of hydrogen.[14] The inert atmosphere prevents catalyst poisoning.

Protocol 2: C-Terminal Deprotection (Saponification of the Methyl Ester)

The methyl ester is hydrolyzed to the free carboxylic acid using standard saponification conditions.

Objective: To cleave the methyl ester, revealing the carboxylate for coupling or for the final API.

Materials:

-

Peptide substrate containing the Bzl,ME-D-ala-ome moiety

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH), 1N solution

-

Tetrahydrofuran (THF) and Water

-

Hydrochloric acid (HCl), 1N solution

Procedure:

-

Dissolve the ester in a mixture of THF and water (e.g., 3:1 v/v).

-

Cool the solution to 0 °C in an ice bath.

-

Add 1N LiOH solution (typically 1.5-2.0 equivalents) dropwise.

-

Stir the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor by TLC or LC-MS.

-

Upon completion (usually 1-3 hours), cool the mixture back to 0 °C.

-

Carefully acidify the mixture to pH ~3-4 with 1N HCl.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Causality and Trustworthiness: Saponification is a robust and well-understood reaction.[15] Performing the reaction at low temperatures and using a slight excess of base minimizes the risk of side reactions, such as racemization of the C-terminal amino acid.[15]

Protocol 3: Peptide Coupling to the N-Methyl Amine

Coupling an amino acid to a secondary amine, such as the N-methyl amine of this building block, is more challenging than coupling to a primary amine due to increased steric hindrance.[16] Therefore, a more potent coupling reagent is required.

Objective: To efficiently form a new peptide bond at the sterically hindered N-terminal.

Materials:

-

N-debenzylated peptide (from Protocol 1)

-

Fmoc-protected amino acid

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (Dimethylformamide)

Procedure:

-

In a reaction vessel, dissolve the Fmoc-amino acid (1.2 eq) and HATU (1.2 eq) in anhydrous DMF.

-

Add DIPEA (2.4 eq) to the solution and stir for 2-5 minutes to pre-activate the amino acid.

-

Dissolve the N-debenzylated peptide substrate (1.0 eq) in anhydrous DMF and add it to the pre-activated mixture.

-

Stir the reaction at room temperature for 2-6 hours. Monitor progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid, saturated sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the product by flash chromatography if necessary.

Causality and Trustworthiness: HATU is a highly efficient coupling reagent known to facilitate difficult couplings, including those involving sterically hindered N-methylated amino acids.[9][17] The pre-activation step ensures the rapid formation of the active OAt-ester, which reacts efficiently with the secondary amine before side reactions can occur.

Caption: Workflow for incorporating Bzl,ME-D-ala-ome hcl.

Conclusion

N-Benzyl-N-methyl-D-alanine methyl ester hydrochloride is far more than a simple protected amino acid. It is a strategically designed chiral building block that simultaneously addresses multiple challenges in drug discovery. By conferring enhanced metabolic stability, inducing favorable bioactive conformations, and improving ADME properties, it empowers researchers to transform promising but flawed lead compounds into viable drug candidates. A thorough understanding of its synthetic handling, particularly the requirements for deprotection and coupling, is essential for unlocking its full potential in the development of next-generation therapeutics.

References

-

Chatterjee, J., Laufer, B., Beck, J. G., et al. (2011). N-methylated sst2 selective somatostatin cyclic peptide analogue as a potent candidate for treating neurogenic inflammation. ACS Medicinal Chemistry Letters, 2(7), 509–514. Available at: [Link]

-

Biron, E., Chatterjee, J., & Kessler, H. (2006). Optimized selective N-methylation of peptides on solid support. Journal of Peptide Science, 12(3), 213–219. Available at: [Link]

-

Lokey, R. S., & Iannucci, J. (2011). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. PMC. Available at: [Link]

-

Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids and Peptides: Synthesis and Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(9), 683-690. Available at: [Link]

-

Siano, A., et al. (2023). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. Methods in Enzymology. Available at: [Link]

- Gilon, C., Dechantsreiter, M. A., Burkhart, F., Friedler, A., & Kessler, H. (2002). Synthesis of peptides and peptidomimetics. In Houben-Weyl Methods of Organic Chemistry. Georg Thieme.

-

Katritzky, A. R., et al. (2000). Efficient Peptide Synthesis Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 65(24), 8077–8080. Available at: [Link]

-

Anwer, M. K., & Spatola, A. F. (1980). Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. The Journal of Organic Chemistry, 45(6), 1182-1185. Available at: [Link]

- Bodanszky, M. (1993). Peptide Chemistry: A Practical Textbook. Springer-Verlag.

-

Ningbo Innopharmchem Co., Ltd. (n.d.). Exploring the Role of D-Amino Acids and N-Methylation in Peptide Chemistry. Retrieved from [Link]

Sources

- 1. Chiral Building Blocks Selection - Enamine [enamine.net]

- 2. Chiral Molecular Building Blocks in Modern Drug Discovery - AiFChem [aifchem.com]

- 3. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chiral Building Blocks - Buchler GmbH [buchler-gmbh.com]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. chemimpex.com [chemimpex.com]

- 8. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. N-Methylated Amino Acids | Reagents, Chemicals and Labware | Merck [merckmillipore.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Thieme E-Books & E-Journals [thieme-connect.de]

- 16. researchgate.net [researchgate.net]

- 17. bachem.com [bachem.com]

Methodological & Application

Synthesis protocols for Bzl,ME-D-ala-ome hcl intermediates

Application Note: AN-SYN-2026-04